molecular formula C12H14BrNO4S B6644734 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid

カタログ番号 B6644734
分子量: 348.21 g/mol
InChIキー: OIBUGSPVXKVXJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid, also known as BMS-433796, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has been found to be effective in inhibiting the activity of a class of enzymes called matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) proteins.

作用機序

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require zinc ions for their activity. 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid contains a sulfamoyl group that chelates the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This leads to the inhibition of ECM degradation and the promotion of tissue repair.
Biochemical and physiological effects:
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of ECM proteins. This leads to the promotion of tissue repair and the inhibition of tumor invasion and metastasis. 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has also been found to reduce the severity of arthritis in animal models by inhibiting the activity of MMPs. It has been found to have no significant toxicity in animal studies.

実験室実験の利点と制限

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for the study of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid. One direction is the development of more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid in humans. This will provide valuable information on its safety and efficacy as a therapeutic agent. The development of new delivery systems that can improve the solubility and bioavailability of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid is also an important future direction. Finally, the study of the role of MMPs in various diseases and the identification of new targets for MMP inhibitors is an important area of research.

合成法

The synthesis of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid involves a multi-step process that starts with the reaction of 4-bromo-3-nitrobenzoic acid with 3-methylbut-2-en-1-ol to obtain the corresponding ester. The ester is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sulfamide to obtain the desired compound. The final product is obtained after purification by crystallization.

科学的研究の応用

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. It has been found to be effective in inhibiting the activity of MMPs, which are involved in the degradation of ECM proteins. MMPs play a crucial role in the progression of cancer by promoting tumor invasion and metastasis. 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been found to inhibit the activity of MMP-2 and MMP-9, which are overexpressed in various cancers. It has also been found to be effective in reducing the severity of arthritis in animal models by inhibiting the activity of MMPs.

特性

IUPAC Name

3-bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-8(2)5-6-14-19(17,18)11-4-3-9(12(15)16)7-10(11)13/h3-5,7,14H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUGSPVXKVXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。